Ring-Open Maleamic Acid vs. Ring-Closed Maleimide: Loss of Antifungal Activity Upon Ring Opening Defines Functional Non-Equivalence
The target compound is a maleamic acid — the ring-open form. Published head-to-head data for the N-phenylmaleimide/N-phenylmaleamic acid pair demonstrate that maleimides require the intact ring for antifungal activity; the corresponding maleamic acids (open derivatives) lose this activity . Specifically, N-phenyl and N-phenylalkyl maleimides showed potent fungicidal activity against Candida albicans (ATCC 10231) and clinical Candida isolates with MICs as low as ≤3.25 µg/mL in microbroth dilution assays following CLSI guidelines, whereas stability and time-kill studies confirmed that ring hydrolysis to the maleamic acid form abolishes antifungal efficacy . Although these data were generated on the N-phenyl series rather than the 2,6-dimethylphenyl variant, the ring-closure dependence is a class-level structural requirement .
| Evidence Dimension | Antifungal activity dependence on maleimide ring integrity (ring-closed vs. ring-open form) |
|---|---|
| Target Compound Data | Maleamic acid form (ring-open): loss of antifungal activity; no measurable MIC against Candida spp. in the intact-maleimide-requiring mechanism |
| Comparator Or Baseline | N-Phenylmaleimide (ring-closed): MIC ≤3.25–12.5 µg/mL against C. albicans ATCC 10231 and clinical isolates; fungicidal with MFC values closely matching MICs |
| Quantified Difference | Qualitative loss of activity: maleamic acid ring opening abolishes antifungal effect of the corresponding maleimide |
| Conditions | CLSI M27-A2 microbroth dilution method; C. albicans ATCC 10231 and clinical Candida isolates; time-kill kinetics and UV-spectroscopic stability monitoring in aqueous growth media |
Why This Matters
A researcher procuring this compound for antifungal screening must recognize that the maleamic acid form is functionally distinct from the maleimide — if the maleimide is the intended active species, procurement of the maleamic acid will yield a false-negative result.
- [1] Sortino, M., Cechinel Filho, V., Corrêa, R., & Zacchino, S. (2008). N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: Time-to-kill, stability, interaction with maleamic acids. Bioorganic & Medicinal Chemistry, 16(1), 560–568. https://doi.org/10.1016/j.bmc.2007.08.030 View Source
